(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanone compounds involves several steps, including acylation, cyclization, and functional group transformations. These synthetic pathways aim to introduce specific substituents that affect the compound's biological activity and pharmacokinetic properties. Compounds like CP-810,123, which share structural similarities with the mentioned compound, have been synthesized and evaluated for their potential in treating cognitive disorders in conditions like schizophrenia and Alzheimer's disease (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanones is characterized by a bicyclic skeleton with nitrogen atoms embedded within the ring system. This structural feature is crucial for their interaction with biological targets, such as the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). Crystal structure determinations and NMR spectroscopy are typically employed to elucidate the compound's conformation and stereochemistry, providing insights into its biological activity (Weber et al., 2001).
Chemical Reactions and Properties
Diazabicyclo nonanones undergo various chemical reactions, including acylation, methylation, and hydroxylation, which modify their chemical properties and biological activity. These reactions are critical for optimizing the compound's efficacy and selectivity toward specific biological targets. For instance, radiochemical synthesis methods have been developed for potential PET tracers targeting α7-nAChR, demonstrating the versatility of these compounds in chemical modifications (Gao et al., 2012).
Physical Properties Analysis
The physical properties of diazabicyclo nonanones, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for drug formulation and delivery. Analytical techniques such as crystallography and spectroscopy provide detailed information on these aspects, facilitating the development of effective pharmaceutical formulations (Wu et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, including similar compounds, reveals their potential in forming complexes with various metal ions such as Cu^II^, Ni^II^, Zn^II^, Co^II^, and Ga^III^. These complexes are noted for their high preorganization for octahedral coordination geometries, particularly suited for Jahn-Teller labile ground states, which are significant in the development of coordination compounds for potential applications in catalysis, magnetic materials, and medical imaging (Comba et al., 2016).
properties
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)7-9-22-17-6-5-16(19(22)24)12-21(13-17)18(23)10-15-4-3-8-20-11-15/h3-4,7-8,11,16-17H,5-6,9-10,12-13H2,1-2H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCHKPBRFKDIP-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
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